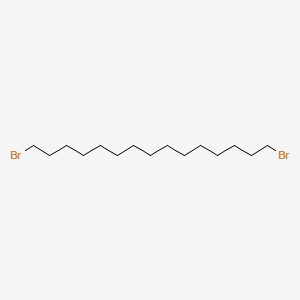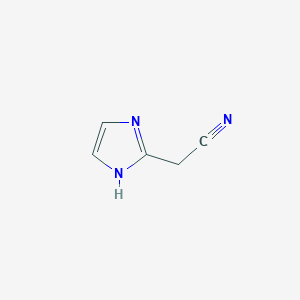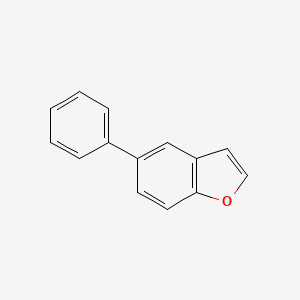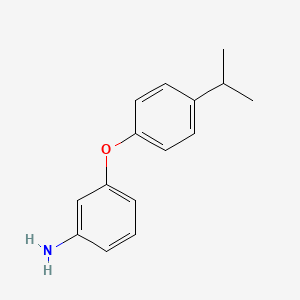
1-(4-Bromobenzyl)imidazolidine-2,4-dione
Overview
Description
1-(4-Bromobenzyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9BrN2O2 . It is a derivative of imidazolidine-2,4-dione, also known as hydantoin . Hydantoins and their derivatives are known to possess a wide range of pharmacological activities .
Synthesis Analysis
Imidazolidine-2,4-dione derivatives can be synthesized from various substrates, including aldehydes and ketones (Bucherer-Bergs reaction), amino acids (Urech reaction), nitriles (Reed reaction), carbamates, olefins, etc . In one study, a variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of 1-(4-Bromobenzyl)imidazolidine-2,4-dione was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(4-Bromobenzyl)imidazolidine-2,4-dione derivatives typically involve Knoevenagel condensation . In one study, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Bromobenzyl)imidazolidine-2,4-dione is 269.09500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
DNA Binding Studies
1-(4-Bromobenzyl)imidazolidine-2,4-dione and its derivatives have been explored for their DNA binding properties. A study by Shah et al. (2013) focused on the UV-Vis spectroscopic behavior and DNA binding affinity of various imidazolidine derivatives, including 1-(4-Bromobenzyl)imidazolidine-2,4-dione. The research highlighted the compounds' sensitivity to pH and their potential as anti-cancer drugs due to their DNA binding propensity, which was comparable or greater than many clinically used anticancer drugs (Shah et al., 2013).
Synthesis and Antidepressant Activity
F. Wessels, T. Schwan, and S. F. Pong (1980) explored the synthesis of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a derivative of 1-(4-Bromobenzyl)imidazolidine-2,4-dione, and its potential antidepressant activity. The study found that this compound demonstrated potential antidepressant activity with a mechanism different from tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).
Cytotoxic Activity
Costa et al. (1995) described the synthesis, physico-chemical properties, and in vitro cytotoxic activity of several 3-substituted imidazolidine-2,4-diones and thiazolidine-2,4-diones, including those with a 4-bromobenzyl substitution. This study contributes to understanding the structural and chemical diversity of these compounds and their potential cytotoxic effects (Costa et al., 1995).
Electrochemical Oxidation Studies
The electrochemical behavior of various hydantoin derivatives, including those related to 1-(4-Bromobenzyl)imidazolidine-2,4-dione, was investigated by Nosheen et al. (2012). This study provides insights into the oxidation mechanisms and the structure-activity relationships of these compounds, which are important for understanding their biochemical actions (Nosheen et al., 2012).
Metabolic Profiling in Drug Development
Research by Cardoso et al. (2019) on a synthetic α2-adrenergic agonist structurally related to 1-(4-Bromobenzyl)imidazolidine-2,4-dione highlighted the importance of understanding the metabolism of such compounds for pharmacokinetic studies. This study provides valuable information about the metabolite profile, efficacy, safety, and elimination of related compounds (Cardoso et al., 2019).
Mechanism of Action
While the specific mechanism of action for 1-(4-Bromobenzyl)imidazolidine-2,4-dione is not mentioned, imidazolidine-2,4-dione derivatives have been studied for their potential as anticonvulsant agents . They were studied through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP) .
Future Directions
Research into imidazolidine-2,4-dione derivatives continues due to their significant biological activities . Future directions may include further exploration of their potential as anticonvulsant and antibacterial agents . Additionally, the development of more efficient synthesis methods and the study of other biological activities may be areas of interest .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDHXSFKIWRHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572484 | |
| Record name | 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)imidazolidine-2,4-dione | |
CAS RN |
201987-81-7 | |
| Record name | 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

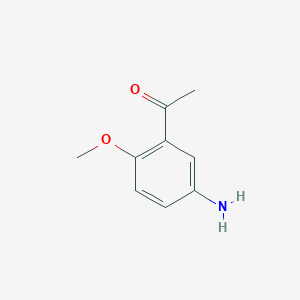


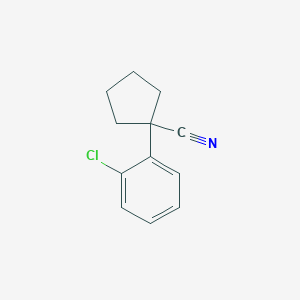

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
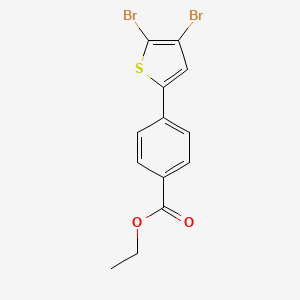
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
![Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1628102.png)
